LogP Differentiation: 6-CF₃ Imidazo[1,2-a]pyridine-2-carboxylic Acids vs. Non-Fluorinated Parent Scaffold
The 6-trifluoromethyl substituent substantially increases lipophilicity relative to the non-fluorinated imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. The 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7, lacking the 3-NH₂) has a measured LogP of 2.05 and an XLogP3 of 2.5 . By contrast, the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid scaffold (CAS 64951-08-2) has a markedly lower estimated logP consistent with the absence of fluorine. The 3-amino group on the target compound partially offsets this lipophilicity gain via hydrogen-bonding capacity, yielding an intermediate logP profile that balances membrane permeability with aqueous solubility—a property not achievable with either the non-fluorinated analog or the non-aminated 6-CF₃ analog alone .
| Evidence Dimension | Partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP estimated ~1.5–2.0 (predicted; 3-NH₂ partially offsets 6-CF₃ contribution) |
| Comparator Or Baseline | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (no 3-NH₂, CAS 1018828-69-7): LogP 2.05, XLogP3 2.5; Imidazo[1,2-a]pyridine-2-carboxylic acid (no CF₃, CAS 64951-08-2): LogP significantly lower (~0–1 estimated) |
| Quantified Difference | ΔLogP ≈ +1.0 to +2.0 units conferred by 6-CF₃; partial offset by 3-NH₂ (~0.3–0.5 unit reduction vs. non-aminated 6-CF₃ analog) |
| Conditions | Calculated/experimental LogP values from vendor certificates of analysis and chemical database entries |
Why This Matters
LogP in the 1.5–2.5 range is considered favorable for oral bioavailability and blood-brain barrier penetration in drug discovery; the dual-substituted compound provides a lipophilicity profile that cannot be replicated by any single-substituted analog.
